5-Methyl-2-m-tolylpyridine
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Overview
Description
5-Methyl-2-m-tolylpyridine: is an organic compound with the molecular formula C13H13N . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N . Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-m-tolylpyridine can be achieved through several methods. One common method involves the reaction of 2-methyl-5-bromopyridine with m-tolylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-m-tolylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to produce reduced pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or tolyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 5-Methyl-2-m-tolylpyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex pyridine derivatives, which are valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, pyridine derivatives are studied for their potential as enzyme inhibitors and receptor modulators. This compound may be investigated for its interactions with biological targets such as enzymes and receptors .
Medicine: Pyridine derivatives, including this compound, are explored for their therapeutic potential. They may exhibit activities such as anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of 5-Methyl-2-m-tolylpyridine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Comparison with Similar Compounds
2-Methyl-5-ethylpyridine: Another pyridine derivative with similar structural features but different functional groups.
5-Methyl-2-picoline: A closely related compound with a different substitution pattern on the pyridine ring.
Uniqueness: 5-Methyl-2-m-tolylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13N |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
5-methyl-2-(3-methylphenyl)pyridine |
InChI |
InChI=1S/C13H13N/c1-10-4-3-5-12(8-10)13-7-6-11(2)9-14-13/h3-9H,1-2H3 |
InChI Key |
NRXJKYDBVSETBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=C(C=C2)C |
Origin of Product |
United States |
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